Flambamycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

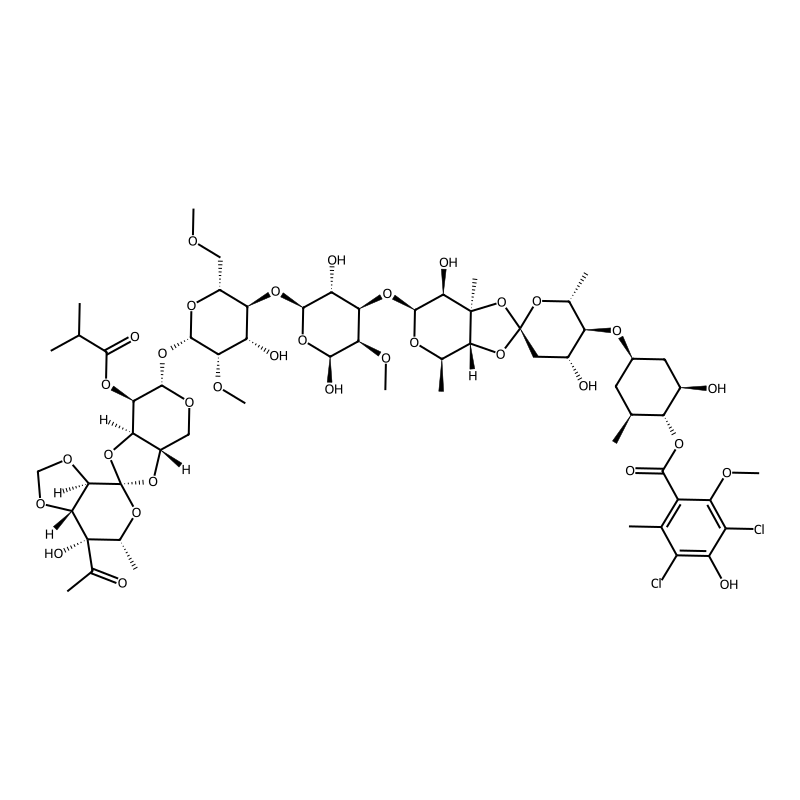

Flambamycin is a complex antibiotic compound produced by the actinobacterium Streptomyces hygroscopicus. It belongs to the orthosomycin family of antibiotics, characterized by a unique oligosaccharide structure that includes orthoester linkages. This compound has garnered attention due to its potential as an antibacterial agent, particularly against Gram-positive bacteria. The molecular structure of flambamycin is notable for its intricate arrangement of sugar units and functional groups, which contribute to its biological activity and chemical reactivity.

- Methanolysis: This reaction involves treating flambamycin with methanolic hydrochloric acid, resulting in the formation of compounds like flambalactone, methyl flambate, and other derivatives .

- Hydrolysis: Under acidic conditions, flambamycin can hydrolyze to yield products such as flambeurekanose, which is an orthoester derivative .

- Oxidation and Reduction: Flambamycin can also participate in oxidation and reduction reactions, leading to various oxidized or reduced derivatives depending on the reagents used.

These reactions are crucial for understanding the compound's stability, reactivity, and potential modifications for therapeutic applications.

The synthesis of flambamycin involves several steps, primarily focusing on fermentation processes followed by chemical modifications. The main methods include:

- Fermentation: Flambamycin is produced through the fermentation of Streptomyces hygroscopicus, where specific growth conditions optimize antibiotic production.

- Chemical Modifications: Post-fermentation, flambamycin can be chemically modified through methanolysis or hydrolysis to yield various derivatives that may enhance its antibacterial efficacy or reduce toxicity .

These methods highlight the importance of both biological and chemical techniques in producing and modifying this antibiotic compound.

Flambamycin's primary application lies in its use as an antibiotic. Its potential applications include:

- Clinical Use: As an antibacterial agent against resistant strains of Gram-positive bacteria.

- Research: Investigating mechanisms of antibiotic resistance and studying bacterial cell processes.

- Pharmaceutical Development: Developing new formulations or derivatives that could enhance its efficacy or reduce side effects.

Research into the interactions of flambamycin with biological systems is ongoing. Key areas of focus include:

- Enzyme Interactions: Studies have shown that degradation products like flambalactone can inhibit bacterial enzymes, contributing to their antibacterial effects.

- Cellular Effects: The impact on various cell types, particularly bacterial cells, has been observed, indicating potential pathways for therapeutic action .

Understanding these interactions is crucial for optimizing the use of flambamycin in clinical settings.

Flambamycin shares structural and functional similarities with several other compounds derived from Streptomyces species. Notable similar compounds include:

- Methyl Flambate

- Flambatriose Isobutyrate

- Flambatetrose Isobutyrate

ComparisonCompound Structure Type Biological Activity Unique Features Flambamycin Oligosaccharide Antibacterial Unique orthoester linkages Methyl Flambate Ester derivative Antibacterial Less potent than flambamycin Flambatriose Isobutyrate Sugar derivative Antibacterial Different sugar composition Flambatetrose Isobutyrate Sugar derivative Antibacterial Varies in sugar linkage

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Flambamycin | Oligosaccharide | Antibacterial | Unique orthoester linkages |

| Methyl Flambate | Ester derivative | Antibacterial | Less potent than flambamycin |

| Flambatriose Isobutyrate | Sugar derivative | Antibacterial | Different sugar composition |

| Flambatetrose Isobutyrate | Sugar derivative | Antibacterial | Varies in sugar linkage |

Flambamycin stands out due to its specific chemical structure and pronounced biological activity against Gram-positive bacteria. Its unique oligosaccharide framework allows for distinct interactions within bacterial systems, making it a subject of interest for further research in antibiotic development and resistance mechanisms .

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Ninet L, Benazet F, Charpentie Y, Dubost M, Florent J, Lunel J, Mancy D, Preud'Homme J. Flambamycin, a new antibiotic from Streptomyces hygroscopicus DS 23 230. Experientia. 1974 Nov 15;30(11):1270-2. PubMed PMID: 4435163.